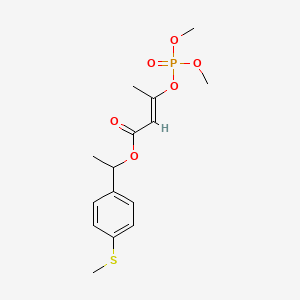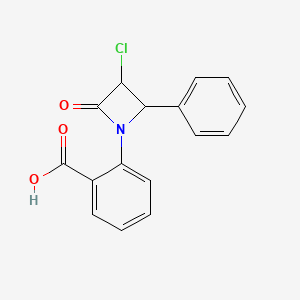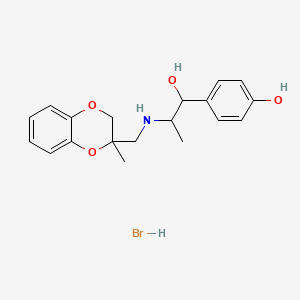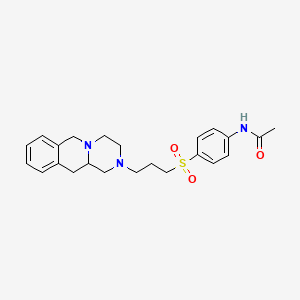
(Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C41H76ClNO2 and a molecular weight of 650.50 g/mol. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride typically involves the quaternization of dimethyl(2-((1-oxooctadecyl)oxy)ethyl)amine with dodecylbenzyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Chemischer Reaktionen
Types of Reactions
(Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology
In biological research, this compound is employed as a surfactant in the preparation of liposomes and other lipid-based delivery systems. It helps in stabilizing the lipid bilayers and improving the encapsulation efficiency of bioactive molecules.
Medicine
In medicine, this compound is investigated for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.
Industry
Industrially, this compound is used in the formulation of detergents, emulsifiers, and antistatic agents. Its surfactant properties make it valuable in enhancing the performance of cleaning products and improving the stability of emulsions.
Wirkmechanismus
The mechanism of action of (Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride involves its interaction with lipid membranes. As a cationic surfactant, it binds to the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This action is particularly effective against a broad spectrum of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyl dimethyl benzyl ammonium chloride: A related compound used in disinfectants and antiseptics.
Uniqueness
(Dodecylbenzyl)dimethyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of a long hydrophobic tail and a quaternary ammonium head group. This structure provides it with superior surfactant properties, making it more effective in applications requiring strong emulsification and antimicrobial activity.
Eigenschaften
CAS-Nummer |
93982-15-1 |
|---|---|
Molekularformel |
C41H76ClNO2 |
Molekulargewicht |
650.5 g/mol |
IUPAC-Name |
dimethyl-(2-octadecanoyloxyethyl)-(1-phenyltridecyl)azanium;chloride |
InChI |
InChI=1S/C41H76NO2.ClH/c1-5-7-9-11-13-15-17-18-19-20-21-23-25-27-32-36-41(43)44-38-37-42(3,4)40(39-33-29-28-30-34-39)35-31-26-24-22-16-14-12-10-8-6-2;/h28-30,33-34,40H,5-27,31-32,35-38H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WMMIVERUTUZWAH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C(CCCCCCCCCCCC)C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















